

# Available Preclinical Data on UNBS5162

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## Compound Focus: UNBS3157

CAS No.: 868962-26-9

Cat. No.: S548648

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The table below summarizes the key findings from a single preclinical study on UNBS5162 in human melanoma cells.

Aspect	Findings for UNBS5162
Cell Line	M14 human melanoma cells [1] [2].
Proliferation	Inhibited in a time-dependent manner (measured by CCK-8 assay) [1] [2].
Apoptosis Rate	<b>23.8%</b> in treated vs. <b>7.62%</b> in control (measured by flow cytometry) [1] [2].
Migration/Invasion	Markedly suppressed (measured by transwell assay) [1] [2].

| **Key Protein Expression** | **Decreased:** Bcl-2 (anti-apoptotic) [1] [2]. **Increased:** Bax (pro-apoptotic), caspase-3 (apoptosis executioner) [1] [2]. || **Proposed Mechanism** | Inhibition of the **PI3K/Akt/mTOR** signaling pathway [1] [2]. |

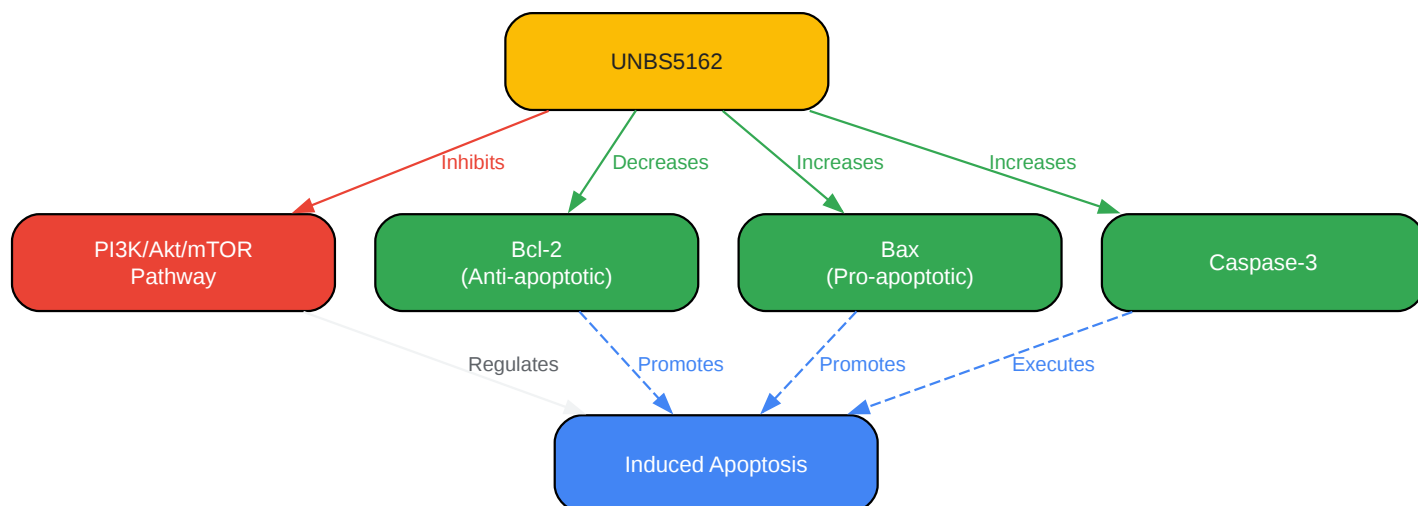
## Detailed Experimental Protocol

The study on UNBS5162 employed standard in vitro techniques. Here is a detailed breakdown of the methodologies cited:

- **Cell Culture:** M14 human melanoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 0.1 mg/ml streptomycin. Cells were maintained in a humidified atmosphere with 5% CO<sub>2</sub> [2].
- **Treatment:** Cells were treated with **10 µM UNBS5162** or a control vehicle (0.1% DMSO) for 24 hours at room temperature once they reached approximately 80% confluence [2].
- **Cell Proliferation Assay (CCK-8):** Cells were seeded in 96-well plates. The CCK-8 reagent was added to the wells every 24 hours and incubated for 1.5 hours. Optical density (OD) values were then measured to assess cell viability [2].
- **Apoptosis Assay (Flow Cytometry):** The apoptosis rate of M14 cells after treatment was quantified using flow cytometry, comparing the experimental group to the control [1] [2].
- **Migration and Invasion Assay (Transwell):** The migratory and invasive abilities of treated M14 cells were evaluated using transwell chambers, with microscopy analysis used to assess suppression [1] [2].
- **Protein Analysis (Western Blotting):** Total protein was extracted from cells using RIPA buffer. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against targets like Akt, p-Akt, mTOR, Bcl-2, Bax, and caspase-3. After incubation with HRP-conjugated secondary antibodies, protein expression levels were visualized and semi-quantified using densitometry [2].

## UNBS5162 Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for UNBS5162, as indicated by the study's Western blot analysis, which showed altered expression levels of key proteins in the PI3K/Akt pathway and apoptosis regulators.



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This mechanism is inferred from observed protein expression changes; the precise molecular target of UNBS5162 within the PI3K/Akt pathway was not identified in the available study [1] [2].

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## References

1. UNBS5162 inhibits proliferation of human melanoma cells by inducing... [pubmed.ncbi.nlm.nih.gov]
2. UNBS5162 inhibits proliferation of human melanoma cells by inducing... [spandidos-publications.com]

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